

# Comparative Analysis of Anti-CD61 Antibody Cross-Reactivity

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## Compound of Interest

Compound Name: BFE-61

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This guide provides a detailed comparison of commonly used monoclonal antibodies against CD61 (Integrin  $\beta 3$ ), with a focus on their cross-reactivity profiles. Understanding the specificity of these reagents is critical for the accuracy and reproducibility of experimental results in various applications, including flow cytometry, immunohistochemistry, and functional assays.

## Introduction to CD61 (Integrin $\beta 3$ )

CD61 is a 105 kDa transmembrane glycoprotein that functions as the beta subunit of two key integrin heterodimers:  $\alpha IIb\beta 3$  (GP1Ib/IIIa) and  $\alpha V\beta 3$  (the vitronectin receptor). The  $\alpha IIb\beta 3$  complex is primarily expressed on platelets and megakaryocytes and plays a crucial role in platelet aggregation. The  $\alpha V\beta 3$  integrin is more broadly expressed on various cell types, including endothelial cells, osteoclasts, and some tumor cells, and is involved in cell adhesion, migration, and angiogenesis. Given its central role in these physiological and pathological processes, the specific detection of CD61 is paramount in many research and drug development programs.

## Comparison of Anti-CD61 Monoclonal Antibodies

The selection of an appropriate anti-CD61 antibody clone is dependent on the specific application and the species being studied. The following table summarizes the cross-reactivity profiles of several widely used anti-human CD61 monoclonal antibodies.

Clone	Host Species	Recognized Species	Known Cross-Reactivity with other Human Integrins	Reported Applications
VI-PL2	Mouse	Human, Baboon, Rhesus Monkey, Cynomolgus Monkey, Canine[1]	Not extensively reported in readily available datasheets.	Flow Cytometry, IHC, IP, Functional Assays
256809	Mouse	Human	No cross-reactivity with recombinant human Integrin $\beta$ 1, $\beta$ 2, and recombinant mouse Integrin $\beta$ 4, or $\beta$ 6 in direct ELISAs.[2]	ELISA, Western Blot, Flow Cytometry
Y2/51	Mouse	Human	Not extensively reported in readily available datasheets.	Flow Cytometry, IHC
RUU-PL 7F12	Mouse	Human	Not extensively reported in readily available datasheets.[3][4]	Flow Cytometry
AP3	Mouse	Human	Not extensively reported in readily available datasheets.	IHC
2f2	Mouse	Human	Not extensively reported in readily available datasheets.	IHC

2C9.G3	Rat	Mouse, Rat	Not extensively reported in readily available datasheets.[5]	Flow Cytometry
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Note: The absence of reported cross-reactivity in the table does not definitively exclude the possibility of such interactions. It is highly recommended to perform in-house validation for your specific experimental setup.

## Experimental Protocols for Assessing Cross-Reactivity

Rigorous validation of antibody specificity is crucial. The following are generalized protocols for common immunoassays to assess the cross-reactivity of anti-CD61 antibodies.

This protocol is designed to determine the binding of an anti-CD61 antibody to a panel of purified integrin subunits.

Materials:

- 96-well high-binding microplate
- Purified recombinant human CD61, other human integrin  $\beta$  subunits (e.g.,  $\beta 1$ ,  $\beta 2$ ,  $\beta 5$ ), and CD61 from other species (if available)
- Anti-CD61 primary antibody and isotype control
- HRP-conjugated secondary antibody
- Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
- Wash Buffer (PBST: PBS with 0.05% Tween-20)
- TMB substrate solution

- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

- **Antigen Coating:** Coat separate wells of a 96-well plate with 100 µL of 1 µg/mL of each purified integrin subunit in Coating Buffer. Incubate overnight at 4°C.
- **Blocking:** Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- **Primary Antibody Incubation:** Wash the plate three times. Add 100 µL of the anti-CD61 antibody at various dilutions (e.g., starting from 1 µg/mL) to the wells. Include an isotype control at the same concentrations. Incubate for 2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
- **Detection:** Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
- **Stop Reaction:** Add 50 µL of Stop Solution to each well.
- **Read Absorbance:** Measure the absorbance at 450 nm using a microplate reader.
- **Analysis:** Compare the signal intensity for the target antigen (CD61) with that of other integrin subunits. A significant signal for other proteins indicates cross-reactivity.

This protocol assesses the specificity of an anti-CD61 antibody against a complex protein mixture.

#### Materials:

- Cell lysates from cells expressing CD61 (e.g., platelets, endothelial cells) and cells known to express other integrin subunits but not CD61.

- SDS-PAGE gels and running buffer
- Transfer apparatus and buffers
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Anti-CD61 primary antibody and isotype control
- HRP-conjugated secondary antibody
- Wash Buffer (TBST: TBS with 0.1% Tween-20)
- ECL substrate
- Imaging system

Procedure:

- Sample Preparation and Electrophoresis: Prepare cell lysates and separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-CD61 antibody (typically 1-2 µg/mL in Blocking Buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
- Detection: Add ECL substrate and visualize the bands using an imaging system.

- Analysis: A specific antibody should produce a single band at the expected molecular weight of CD61 (~105 kDa). The presence of bands at other molecular weights may indicate cross-reactivity.

This protocol is used to evaluate the cross-reactivity of an anti-CD61 antibody with cells from different species.

#### Materials:

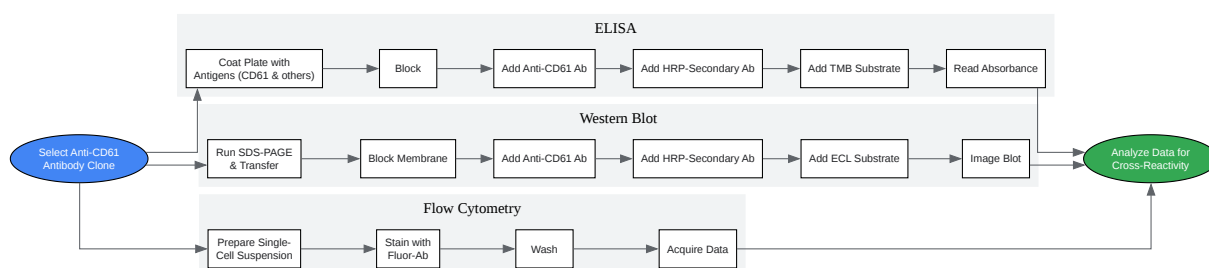
- Single-cell suspensions of human peripheral blood mononuclear cells (PBMCs) and platelets (positive control).
- Single-cell suspensions from the species of interest (e.g., non-human primate PBMCs).
- Fluorochrome-conjugated anti-human CD61 antibody and a matched isotype control.
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
- Fc block (optional, to reduce non-specific binding).
- Flow cytometer.

#### Procedure:

- Cell Preparation: Prepare single-cell suspensions at a concentration of  $1 \times 10^6$  cells/mL.
- Fc Blocking (Optional): Incubate cells with Fc block for 10-15 minutes at room temperature.
- Antibody Staining: Aliquot 100  $\mu$ L of the cell suspension into flow cytometry tubes. Add the fluorochrome-conjugated anti-CD61 antibody or its corresponding isotype control at the manufacturer's recommended concentration.
- Incubation: Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Resuspension: Resuspend the cells in 300-500  $\mu$ L of Staining Buffer.

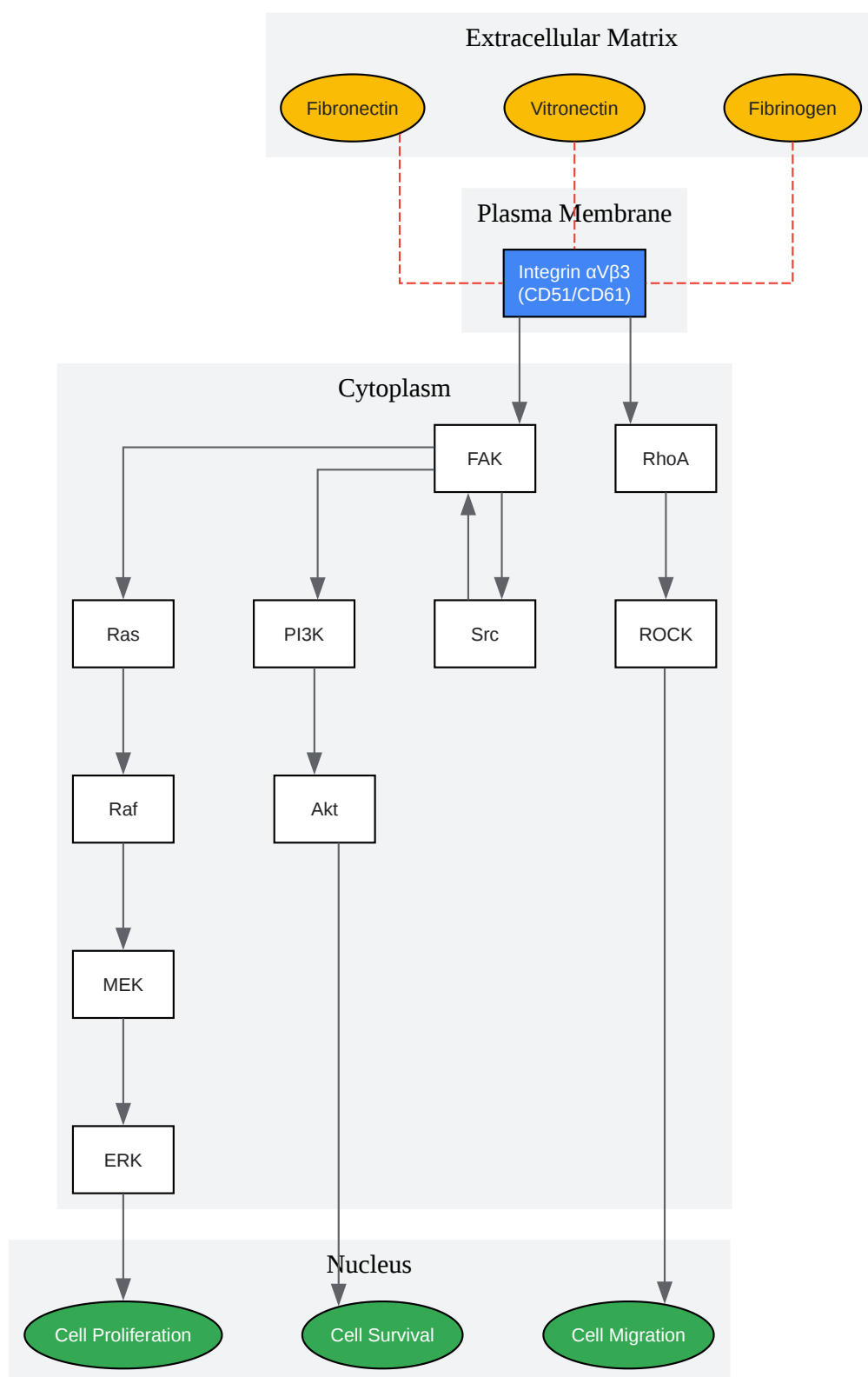
- Data Acquisition: Acquire data on a flow cytometer.
- Analysis: Gate on the cell populations of interest. Compare the staining pattern of the anti-CD61 antibody on human cells and cells from the other species. Significant staining on the non-human cells indicates cross-reactivity.

## Visualizing Experimental Workflows and Signaling Pathways



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Caption: Workflow for assessing anti-CD61 antibody cross-reactivity.



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Caption: Simplified Integrin  $\beta 3$  (CD61) downstream signaling cascade.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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